(S)-3-Chloro-piperidine-1-carboxylic acid benzyl ester
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Overview
Description
(S)-3-Chloro-piperidine-1-carboxylic acid benzyl ester is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a chloro substituent at the third position of the piperidine ring and a benzyl ester group attached to the carboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Chloro-piperidine-1-carboxylic acid benzyl ester typically involves the esterification of (S)-3-Chloro-piperidine-1-carboxylic acid with benzyl alcohol. This reaction can be catalyzed by various reagents, such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP), under anhydrous conditions. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid-supported catalysts and automated systems can further streamline the synthesis, making it more cost-effective and scalable .
Chemical Reactions Analysis
Types of Reactions
(S)-3-Chloro-piperidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:
Substitution: The chloro substituent can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to hydrolysis and substitution.
Common Reagents and Conditions
Hydrolysis: Sodium hydroxide (NaOH) or hydrochloric acid (HCl) in aqueous solution.
Substitution: Nucleophiles like ammonia (NH₃) or thiols (RSH) in the presence of a base.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO₄) or reducing agents like lithium aluminum hydride (LiAlH₄).
Major Products
Scientific Research Applications
(S)-3-Chloro-piperidine-1-carboxylic acid benzyl ester has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential as a building block in the design of new drugs, especially those targeting neurological disorders.
Material Science: It is used in the preparation of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-3-Chloro-piperidine-1-carboxylic acid benzyl ester largely depends on its chemical reactivity. In biological systems, it may interact with enzymes or receptors through its ester and chloro functional groups. The ester group can undergo hydrolysis, releasing the active carboxylic acid, which can then interact with biological targets. The chloro substituent may also participate in binding interactions with proteins or other biomolecules .
Comparison with Similar Compounds
Similar Compounds
- (S)-3-Chloro-piperidine-1-carboxylic acid methyl ester
- (S)-3-Chloro-piperidine-1-carboxylic acid ethyl ester
- (S)-3-Chloro-piperidine-1-carboxylic acid propyl ester
Uniqueness
(S)-3-Chloro-piperidine-1-carboxylic acid benzyl ester is unique due to the presence of the benzyl ester group, which imparts distinct chemical and physical properties compared to its methyl, ethyl, and propyl counterparts. The benzyl group can enhance the compound’s lipophilicity, potentially affecting its biological activity and solubility in organic solvents .
Properties
IUPAC Name |
benzyl (3S)-3-chloropiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c14-12-7-4-8-15(9-12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2/t12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTEPMPARHBCILW-LBPRGKRZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CN(C1)C(=O)OCC2=CC=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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